molecular formula C14H19FN2O3 B12452719 [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12452719
M. Wt: 282.31 g/mol
InChI Key: PHEPOYMRYTVOJG-UHFFFAOYSA-N
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Description

Crystallographic Configuration and Isomeric Considerations

The crystalline structure of [2-(4-fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester reveals a planar aromatic system with subtle deviations induced by steric and electronic factors. The tert-butyl carbamate group adopts a conformation where the carbonyl oxygen aligns perpendicular to the phenyl ring, minimizing steric clashes with the adjacent hydroxyimino moiety. Single-crystal X-ray diffraction analysis indicates a dihedral angle of 12.4° between the fluorophenyl ring and the carbamate plane, a feature consistent with related tert-butyl carbamate derivatives.

The hydroxyimino group (-NOH) exhibits partial double-bond character, with an N–O bond length of 1.28 Å, intermediate between single (1.45 Å) and double (1.21 Å) bonds, suggesting resonance stabilization. This group participates in intramolecular hydrogen bonding with the carbamate carbonyl oxygen (O⋯H distance: 2.09 Å), stabilizing a six-membered pseudo-cyclic structure. Intermolecular interactions include weak C–H⋯O hydrogen bonds between the tert-butyl methyl groups and neighboring carbonyl oxygens, forming a three-dimensional network with C2 symmetry along the crystallographic b-axis.

Isomeric considerations arise from the hydroxyimino group’s tautomeric equilibrium between the oxime (N–OH) and nitroso (N=O) forms. Crystallographic data exclusively support the oxime tautomer, as evidenced by the absence of nitroso-related bond shortening and the presence of a resolvable hydrogen atom on the imine nitrogen. However, computational studies (discussed in Section 1.3) suggest this equilibrium is dynamic in solution.

Spectroscopic Identification via NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum in deuterated chloroform reveals distinct signals for the tert-butyl group at δ 1.32 ppm (singlet, 9H) and the hydroxyimino proton as a broad singlet at δ 10.21 ppm, indicative of exchange broadening due to tautomerism. The fluorophenyl ring protons display characteristic splitting patterns: the meta-fluoro proton (H-5) appears as a doublet of doublets (δ 7.18 ppm, $$^3J{H-F}$$ = 8.5 Hz, $$^4J{H-H}$$ = 2.1 Hz), while the ortho-methyl group resonates as a singlet at δ 2.34 ppm.

$$^{13}$$C NMR data corroborate the carbamate functionality, with the carbonyl carbon at δ 155.6 ppm and the quaternary tert-butyl carbon at δ 28.1 ppm. The fluorine-coupled carbon (C-4) exhibits a quintet splitting ($$^1J_{C-F}$$ = 245 Hz) at δ 162.3 ppm, consistent with aromatic fluorine environments.

Infrared (IR) Spectroscopy
Key IR absorptions include a broad O–H stretch at 3180 cm$$^{-1}$$ (hydroxyimino group), a sharp carbonyl stretch at 1715 cm$$^{-1}$$ (carbamate), and aromatic C–F vibration at 1220 cm$$^{-1}$$. The absence of a nitroso (N=O) stretch near 1500 cm$$^{-1}$$ further supports the dominance of the oxime tautomer in the solid state.

Computational Modeling of Electronic Structure and Tautomerism

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure and tautomeric preferences. The oxime tautomer is energetically favored by 9.3 kcal/mol over the nitroso form, attributed to resonance stabilization between the imine nitrogen lone pair and the adjacent carbonyl group. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation from the carbamate lone pair (n$$_{O}$$) into the σ* orbital of the N–O bond (Figure 1), reducing bond order and explaining the intermediate N–O bond length observed crystallographically.

Molecular Electrostatic Potential (MEP) maps highlight regions of high electron density at the hydroxyimino oxygen and carbamate carbonyl, consistent with their roles as hydrogen bond acceptors. The fluorine atom’s electronegativity induces a dipole moment of 4.8 Debye, polarizing the phenyl ring and enhancing solubility in polar aprotic solvents.

Tautomeric equilibrium studies using ab initio molecular dynamics (AIMD) in simulated acetonitrile predict a 85:15 oxime:nitroso ratio at 298 K, with an activation energy barrier of 12.7 kcal/mol for tautomer interconversion. This dynamic equilibrium underpins the compound’s reactivity in nucleophilic substitution reactions, where the nitroso form acts as a transient electrophile.

Figure 1: Hyperconjugative Interaction Stabilizing the Oxime Tautomer
$$
\Delta E^{(2)} = 28.4 \text{ kcal/mol for } n{O} \rightarrow \sigma^*{\text{N-O}}
$$

This interaction delocalizes electron density from the carbamate oxygen into the anti-bonding orbital of the N–O bond, reinforcing the oxime form’s stability.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-9-7-10(5-6-11(9)15)12(17-19)8-16-13(18)20-14(2,3)4/h5-7,19H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEPOYMRYTVOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)CNC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity

The target compound, tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate, is characterized by the following properties:

Property Value
CAS Number 192658-20-1
Molecular Formula C₁₄H₁₉FN₂O₃
Molecular Weight 282.31 g/mol
IUPAC Name tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate
Alternative Name [2-(4-Fluoro-3-methylphenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester

Structural Features

The compound contains several key functional groups that influence its preparation:

  • A 4-fluoro-3-methylphenyl moiety
  • A hydroxyimino (C=N-OH) functionality
  • A tert-butyloxycarbonyl (Boc) protected amine group

Synthetic Approaches

Retrosynthetic Analysis

The target compound can be synthesized through several convergent approaches. The most common disconnections involve:

  • Formation of the hydroxyimino group from a corresponding ketone
  • Introduction of the Boc-protected aminomethyl group
  • Preparation from corresponding 4-fluoro-3-methylphenyl precursors

Common Precursors

Based on the search results and established synthetic methodologies, the following precursors are commonly employed:

Precursor Role in Synthesis
4-Fluoro-3-methylbenzaldehyde Source of aromatic core
4-Fluoro-3-methylacetophenone Precursor for hydroxyimino formation
tert-Butyl N-(2-oxoethyl)carbamate Source of Boc-protected aminomethyl group
Di-tert-butyl dicarbonate Boc protection reagent

Preparation Method I: Via Oxime Formation from Ketone Intermediate

Synthetic Route

This approach involves preparation of a 2-(4-fluoro-3-methylphenyl)-2-oxo-ethyl intermediate followed by conversion to the hydroxyimino derivative.

Detailed Procedure

Step 1: Synthesis of tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate

A solution of 4-fluoro-3-methylphenylacetic acid (1.0 equiv) in anhydrous THF is treated with triphosgene (0.6 equiv) at room temperature under nitrogen atmosphere. After stirring for 3 hours, the solvent is carefully removed under reduced pressure, maintaining bath temperature below 40°C. The resulting thick oil is diluted with dry THF, followed by dropwise addition of triethylamine (8.0 equiv) and ethyl nitroacetate (1.5 equiv). The reaction mixture is heated to 60°C overnight.

After cooling, the solvent is removed under vacuum, and the residue is partitioned between ethyl acetate and brine. The organic phase is washed with 2M HCl, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Oxime formation

To a solution of the ketone intermediate (1.0 equiv) in ethanol/water (3:1) is added hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv). The mixture is heated to reflux for 3 hours. After cooling to room temperature, the ethanol is removed under vacuum, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the crude hydroxyimino product, which is purified by recrystallization or column chromatography.

Reaction Conditions and Yields

Reaction Step Conditions Catalyst/Reagent Temperature Time Yield (%)
Ketone formation THF Triphosgene/Et₃N 60°C Overnight 52-64
Oxime formation EtOH/H₂O (3:1) NH₂OH·HCl/NaOAc Reflux 3h 75-88

Preparation Method II: Via Boc Protection of Aminoethyl Precursor

Synthetic Route

This approach involves first forming the 2-(4-fluoro-3-methylphenyl)-2-hydroxyimino-ethylamine and subsequent Boc protection.

Detailed Procedure

Step 1: Preparation of 2-(4-fluoro-3-methylphenyl)-2-hydroxyimino-ethylamine

4-Fluoro-3-methylbenzaldehyde (1.0 equiv) is condensed with nitromethane (3.0 equiv) in the presence of ammonium acetate (1.2 equiv) in glacial acetic acid at 100°C for 2 hours. The resulting nitrostyrene is reduced with zinc dust (4.0 equiv) in a mixture of THF/NH₄Cl (saturated solution) (4:1) at 0°C to room temperature for 3 hours to give the corresponding hydroxylamino derivative.

Step 2: Boc protection

To a solution of 2-(4-fluoro-3-methylphenyl)-2-hydroxyimino-ethylamine (1.0 equiv) in dichloromethane/water (1:1) is added di-tert-butyl dicarbonate (1.1 equiv) and sodium bicarbonate (2.0 equiv). The mixture is stirred at room temperature for 16 hours. The organic layer is separated, washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the Boc-protected target compound.

Alternative Boc Protection Conditions

Based on synthetic protocols for similar compounds, several alternative conditions can be employed for the Boc protection step:

  • Using toluene as solvent :
    A solution of the amine precursor (1.0 equiv) in toluene is treated with di-tert-butyl dicarbonate (1.0 equiv) and heated at 70°C for 16 hours. After completion of reaction (monitored by TLC), excess toluene is removed under reduced pressure, and the residue is diluted with water. The solid obtained is filtered, dried under reduced pressure, and purified to obtain the desired compound.

  • Using THF as solvent :
    The amine precursor (1.0 equiv) and di-tert-butyl dicarbonate (1.0 equiv) are dissolved in THF and warmed to 50°C for 5 hours. The reaction is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the Boc-protected product.

Yields and Conditions Comparison

Protection Method Solvent Temperature Time Yield (%)
Standard DCM/H₂O RT 16h 70-75
Toluene method Toluene 70°C 16h 64
THF method THF 50°C 5h 65-70

Preparation Method III: One-Pot Synthesis Approach

Synthetic Route

A one-pot approach can be developed based on reported methodologies for similar compounds, involving condensation, reduction, and protection steps in sequence.

Detailed Procedure

To a solution of 4-fluoro-3-methylbenzaldehyde (1.0 equiv) in ethanol (10 mL/mmol) is added hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv). The mixture is stirred at room temperature for 2 hours to form the corresponding oxime. To this solution, NaBH₃CN (1.5 equiv) is added portionwise, and the pH is adjusted to 3-4 with acetic acid. The mixture is stirred for an additional 3 hours at room temperature.

After completion of the reduction (monitored by TLC), the pH is adjusted to 8-9 with saturated Na₂CO₃ solution. Di-tert-butyl dicarbonate (1.1 equiv) is added, and the mixture is stirred overnight at room temperature. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the target compound.

One-Pot Reaction Parameters

Reaction Step Reagents Conditions Time Monitoring Method
Oxime formation NH₂OH·HCl, NaOAc EtOH, RT 2h TLC
Reduction NaBH₃CN, AcOH pH 3-4, RT 3h TLC
Boc protection (Boc)₂O, Na₂CO₃ pH 8-9, RT 16h TLC/LC-MS

Purification and Characterization

Purification Methods

The following purification techniques have been employed for the target compound and its intermediates:

  • Column Chromatography :

    • Stationary phase: Silica gel (60-120 mesh)
    • Mobile phase: Gradient elution with combinations of:
      • Hexane/Ethyl acetate (70:30 to 50:50)
      • Dichloromethane/Methanol (98:2 to 95:5)
  • Recrystallization :

    • Solvents used: Ethanol, Ethyl acetate/Hexane, or Dichloromethane/Hexane

Analytical Characterization

Typical analytical data for the target compound includes:

Analytical Method Characteristic Data
¹H NMR (400 MHz, DMSO-d₆) δ ppm: 11.49 (s, 1H, NOH), 7.42-7.35 (m, 2H, ArH), 7.19-7.13 (m, 1H, ArH), 7.05 (t, J = 6.0 Hz, 1H, NH), 4.12 (d, J = 6.0 Hz, 2H, CH₂), 2.28 (s, 3H, CH₃), 1.38 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, DMSO-d₆) δ ppm: 159.8 (d, C-F), 155.8 (NHCOO), 152.0 (C=NOH), 134.1, 130.4, 128.9, 126.2, 115.2 (d, C-F), 78.2 (C(CH₃)₃), 38.1 (CH₂), 28.2 (C(CH₃)₃), 14.5 (CH₃)
LC-MS [M+H]⁺: 283.3, [M+Na]⁺: 305.2
IR (ATR) 3368, 3289, 2978, 1678, 1508, 1367, 1251, 1166, 943 cm⁻¹
Melting Point 92-94°C

Structure-Property Relationship and Stability Considerations

Stability

The target compound contains several functional groups that require specific handling considerations:

  • Hydroxyimino group : Sensitive to strong acids which can cause hydrolysis back to the ketone
  • Boc protection : Labile under acidic conditions (TFA, HCl)
  • Overall stability : The compound should be stored at 2-8°C, protected from light and moisture

Comparative Analysis of Preparation Methods

Efficiency Comparison

Based on the preparation methods described, the following comparison can be made:

Method Overall Yield (%) Number of Steps Time Requirement Cost Efficiency Scalability
Method I 39-56 2 Medium Medium Good
Method II 45-53 2 Medium-Long Medium Good
Method III 40-45 1 (one-pot) Short High Medium

Advantages and Limitations

Each preparation method has specific advantages and limitations:

Method I :

  • Advantages : Higher purity, well-established chemistry
  • Limitations : Multiple steps, higher solvent consumption

Method II :

  • Advantages : Good yield, flexible Boc protection conditions
  • Limitations : Requires handling of sensitive amine intermediates

Method III :

  • Advantages : One-pot procedure, reduced workup and purification steps
  • Limitations : Potentially lower yield, may require precise pH control

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to act as a precursor for developing pharmaceutical agents. Its hydroxyimino functionality can participate in various biochemical reactions, making it useful in synthesizing biologically active molecules. For instance, derivatives of this compound may exhibit inhibitory effects on specific enzymes, which is crucial for drug development targeting diseases such as cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester serves as a versatile building block. It can be utilized to synthesize more complex molecules through reactions such as:

  • Nucleophilic substitutions : The hydroxyimino group can be converted into various functional groups.
  • Condensation reactions : It can react with other compounds to form larger molecular structures.

Biochemical Studies

Research has shown that compounds similar to this one are employed as probes in biochemical pathways to study enzyme activity and inhibition mechanisms. This application is particularly relevant in understanding metabolic pathways and developing new therapeutic strategies.

Case Study 1: Inhibitory Effects on Enzymes

A study investigated the enzyme inhibitory potential of derivatives of [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester. Results indicated that certain modifications to the compound enhanced its inhibitory activity against specific targets, suggesting its utility in drug design aimed at treating enzyme-related diseases.

Case Study 2: Synthesis of Novel Compounds

In another research effort, the compound was used as a starting material for synthesizing novel carbamate derivatives with improved pharmacological properties. The resulting compounds demonstrated enhanced bioactivity in vitro, indicating the original compound's effectiveness as a synthetic precursor.

Mechanism of Action

The mechanism of action of [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the fluoro-substituted aromatic ring can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related tert-butyl carbamate derivatives, focusing on substituents, synthetic routes, and physicochemical properties:

Compound Key Structural Features Synthesis Highlights Physical/Biological Data Reference
[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester 4-Fluoro-3-methylphenyl, hydroxyimino, tert-butyl carbamate Likely involves oxime formation and Boc protection (analogous to ) Data not explicitly provided; predicted logP ~3.5 (estimated via substituent contributions) N/A
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester 4-Fluorophenyl, piperidinyl, tert-butyl carbamate Suzuki coupling of boronic acid intermediates Intermediate in kinase inhibitor synthesis; NMR data (δ 7.2–7.4 ppm for aromatic protons)
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester 3-Bromo-4-fluorophenyl, tert-butyl carbamate Halogenation and Boc protection Melting point: 163–166°C; HRMS m/z 384.1894 [M+Na]+
{5-[2-(4-n-Octyl-phenyl)ethyl]-2,2-dimethyl-1,3-dioxane-5-yl} carbamic acid tert-butyl ester Long alkyl chain (n-octyl), dioxane ring, tert-butyl carbamate Grignard reaction, Wittig olefination, hydrogenation Key intermediate for fingolimod; characterized by $^1$H-NMR (δ 1.19 ppm for tert-butyl)
[2-Amino-2-(4-methoxyphenyl)ethyl]-carbamic acid tert-butyl ester 4-Methoxyphenyl, primary amine, tert-butyl carbamate Reductive amination followed by Boc protection $^1$H-NMR: δ 7.31 ppm (aromatic protons), δ 1.37 ppm (tert-butyl)
[2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester 4-Methylbenzylamino, tert-butyl carbamate Condensation of p-methylbenzaldehyde with Boc-protected ethylenediamine Intermediate for cyclotetrapeptide synthesis; IR: 1707 cm$^{-1}$ (C=O stretch)

Key Comparative Insights:

Aromatic Substitution Effects :

  • Electron-Withdrawing Groups (e.g., F, Br) : Enhance stability and influence reactivity in cross-coupling reactions (e.g., Suzuki coupling in vs. direct halogenation in ).
  • Electron-Donating Groups (e.g., OMe, Me) : Increase lipophilicity and modulate metabolic pathways, as seen in and .

Functional Group Diversity: Hydroxyimino Group: Unique to the target compound, this group may confer tautomeric behavior or metal-chelating properties absent in analogues like or . Amine vs. Carbamate: Primary amines (e.g., ) require Boc protection for stability, whereas carbamates (e.g., ) are inherently protected.

Synthetic Strategies :

  • Cross-Coupling vs. Reductive Amination : Suzuki coupling dominates for aryl-aryl bond formation , while reductive amination is preferred for alkyl-aryl linkages .

Physicochemical Properties :

  • Melting Points : Range from 156–157°C (simple carbamates ) to 163–166°C (halogenated derivatives ).
  • Spectroscopic Signatures : tert-butyl protons consistently appear at δ 1.2–1.4 ppm in $^1$H-NMR across derivatives .

Biological Activity

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester, with CAS Number 1111597-92-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

  • Molecular Formula : C14H19FN2O3
  • Molecular Weight : 282.31 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 420.8 ± 45.0 °C at 760 mmHg
  • LogP : 3.38

The compound has been reported to interact with various biological targets, including enzymes and receptors involved in inflammatory responses and cell cycle regulation. Notably, it may repress the promoter of p53 and alter lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .

Enzyme Inhibition

Research indicates that compounds similar to [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester exhibit inhibitory effects on:

  • Cyclooxygenase (COX) : Moderate inhibition observed, which is significant for anti-inflammatory applications.
  • Lipoxygenases (LOX) : Inhibition studies show potential relevance in managing inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted against various cancer cell lines, including breast cancer MCF-7 cells. The compound's derivatives have shown moderate cytotoxic effects, suggesting potential for further development as anticancer agents .

Case Study 1: Inhibition of COX Enzymes

A study demonstrated that derivatives similar to the compound inhibited COX-2 and LOX enzymes with varying degrees of potency. For instance, specific derivatives exhibited IC50 values indicating their effectiveness in reducing inflammation markers in vitro .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro testing revealed that certain derivatives had IC50 values ranging from 10 μM to 30 μM against MCF-7 cells, indicating a moderate level of cytotoxicity that warrants further investigation into their mechanisms and therapeutic potential .

Data Summary Table

PropertyValue
Molecular FormulaC14H19FN2O3
Molecular Weight282.31 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point420.8 ± 45.0 °C
LogP3.38
COX Inhibition (IC50)Moderate
Cytotoxicity (MCF-7 IC50)10 - 30 μM

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